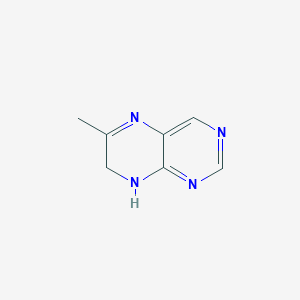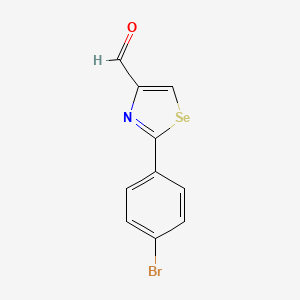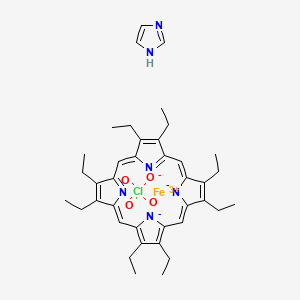
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate is a complex compound that combines the properties of imidazole, iron, and porphyrin. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms, known for its role in various biological and chemical processes . Iron, in its +3 oxidation state, is a crucial element in many biochemical reactions, particularly in oxygen transport and electron transfer . The porphyrin structure, with its octaethyl groups, is a macrocyclic compound that plays a vital role in the formation of heme and chlorophyll . The perchlorate anion is often used to stabilize the complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate involves several steps:
Synthesis of Imidazole: Imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Synthesis of Octaethylporphyrin: The porphyrin ring is synthesized through the condensation of pyrrole and aldehyde under acidic conditions.
Complexation with Iron: The octaethylporphyrin is then complexed with iron(III) chloride to form the iron-porphyrin complex.
Formation of the Final Compound: The final step involves the addition of imidazole and perchlorate to the iron-porphyrin complex under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the iron center, typically using reducing agents such as sodium borohydride.
Substitution: The imidazole and porphyrin ligands can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) species, while reduction may yield iron(II) complexes .
Scientific Research Applications
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate involves the interaction of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes . The imidazole and porphyrin ligands play a crucial role in stabilizing the iron center and modulating its reactivity . Molecular targets include enzymes and proteins that contain heme or other iron-containing cofactors .
Comparison with Similar Compounds
Similar Compounds
Iron(III) porphyrin complexes: These compounds share the porphyrin structure but may have different substituents or ligands.
Imidazole-containing complexes: These compounds contain imidazole ligands but may have different metal centers or additional ligands.
Heme proteins: Natural heme proteins, such as hemoglobin and cytochrome P450, share structural similarities with the compound.
Uniqueness
The uniqueness of 1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate lies in its combination of imidazole, iron, and porphyrin, which imparts unique electronic and structural properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
73078-23-6 |
|---|---|
Molecular Formula |
C39H48ClFeN6O4 |
Molecular Weight |
756.1 g/mol |
IUPAC Name |
1H-imidazole;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;perchlorate |
InChI |
InChI=1S/C36H44N4.C3H4N2.ClHO4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-5-3-4-1;2-1(3,4)5;/h17-20H,9-16H2,1-8H3;1-3H,(H,4,5);(H,2,3,4,5);/q-2;;;+3/p-1 |
InChI Key |
YRXKRAJMXNKFSY-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.C1=CN=CN1.[O-]Cl(=O)(=O)=O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


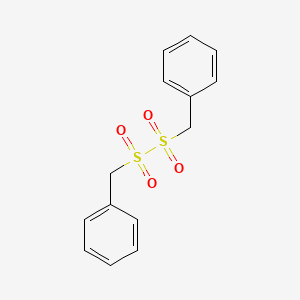
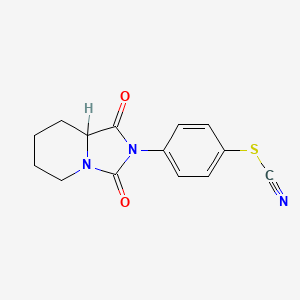
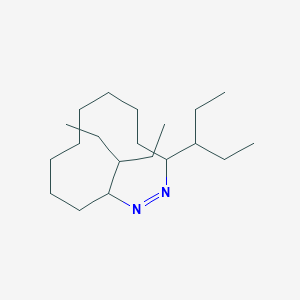
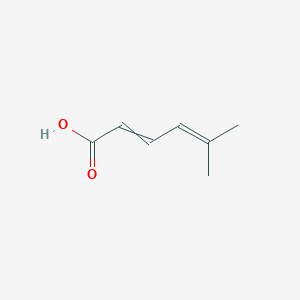

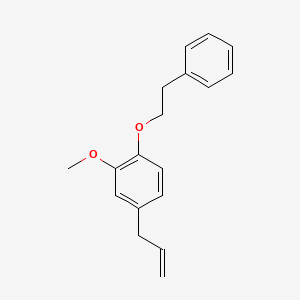

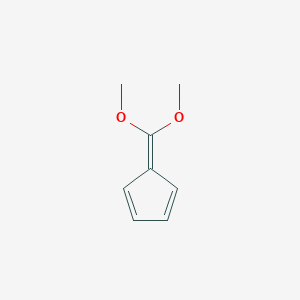
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
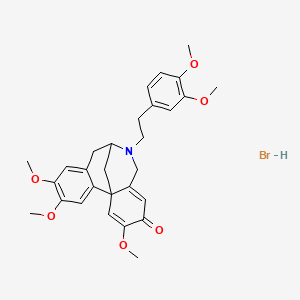
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
